N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide
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Overview
Description
N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide is an organic compound with the molecular formula C11H15NO2S and a molecular weight of 225.3073 g/mol . This compound is characterized by the presence of a benzenesulfonamide group substituted with a 4-methyl group and two propenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methyl-2-propenylamine and 2-propenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the methyl and propenyl substitutions.
4-Methylbenzenesulfonamide: Contains a methyl group but lacks the propenyl substitutions.
N-(2-Methyl-2-propenyl)benzenesulfonamide: Contains one propenyl group but lacks the second propenyl substitution.
Uniqueness
N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide is unique due to the presence of both 2-methyl-2-propenyl and 2-propenyl groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential interactions with biological targets, making it a valuable compound in scientific research .
Properties
CAS No. |
594858-64-7 |
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Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
4-methyl-N-(2-methylprop-2-enyl)-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C14H19NO2S/c1-5-10-15(11-12(2)3)18(16,17)14-8-6-13(4)7-9-14/h5-9H,1-2,10-11H2,3-4H3 |
InChI Key |
SDICGMJIALNGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC(=C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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